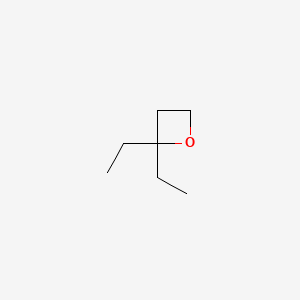

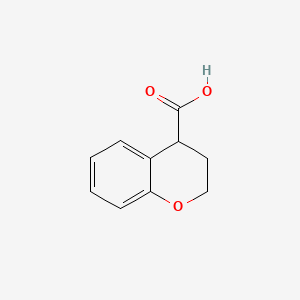

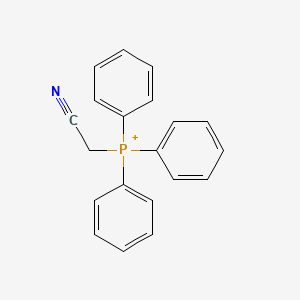

![molecular formula C8H11N5 B1346134 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- CAS No. 90085-12-4](/img/structure/B1346134.png)

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-

Overview

Description

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- is a useful research compound. Its molecular formula is C8H11N5 and its molecular weight is 177.21 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis

A practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via a three-component reaction under microwave irradiation has been developed. This method leverages methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines, offering advantages such as short reaction times, step-economy, and chromatography-free product isolation. X-ray crystallography confirmed the structural features of the products, indicating the efficiency and precision of this synthesis approach (Ng, Tiekink, & Dolzhenko, 2022).

Antibacterial Pyrazolopyrimidine Derivatives

Research into pyrazolo[3,4-d]pyrimidin-4-amines has led to the synthesis of new derivatives with significant antibacterial activity. These compounds were synthesized through a reaction involving 5-aminopyrazole-4-carbonitriles and formamide, among other reagents, showcasing a pathway to potentially potent antibacterial agents (Rahmouni et al., 2014).

Enzyme Inhibition Properties

A study focused on the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs investigated their potential as inhibitors of acetylcholinesterase and carbonic anhydrase. These compounds showed promising inhibitory activity, with one compound being particularly effective and selective against carbonic anhydrase I, suggesting a potential avenue for therapeutic application (Aydin, Anil, & Demir, 2021).

Structural and Catalytic Studies

Another study presented a facile and efficient synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This method highlighted the role of catalysts in promoting heterocyclization reactions, offering insights into the mechanistic aspects of pyrazolo[3,4-d]pyrimidin-4-one formation and potential applications in catalysis (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).

Antimicrobial and Anticancer Activities

Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have also been synthesized and evaluated for their antimicrobial and anticancer activities. These studies underline the compound's potential in developing new therapeutic agents with specific biological activities, pointing to its versatility and importance in medicinal chemistry research (Sureja, Dholakia, & Vadalia, 2016).

Mechanism of Action

Target of Action

The primary target of N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its enzymatic activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine affects the cell cycle progression pathway . This disruption leads to a halt in the G1-S phase transition, preventing DNA replication and, consequently, cell division .

Pharmacokinetics

In silico ADMET studies of N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have shown suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, impact the bioavailability of the compound and its effectiveness as a therapeutic agent .

Result of Action

The result of N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine’s action is a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines . This leads to a reduction in the growth of these cell lines, demonstrating the compound’s potential as an anti-proliferative agent .

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation . The compound binds to the active site of CDK2, thereby inhibiting its activity and preventing the phosphorylation of target proteins. This interaction is critical for controlling cell proliferation and has implications in cancer research. Additionally, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspase-3 and suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This leads to programmed cell death, which is a desirable outcome in cancer treatment. Furthermore, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the inhibition of metabolic pathways that are essential for cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary targets of this compound is CDK2, where it binds to the ATP-binding site, thereby inhibiting the enzyme’s activity . This inhibition prevents the phosphorylation of downstream targets, ultimately leading to cell cycle arrest. Additionally, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- has been shown to interact with other signaling proteins, modulating their activity and influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity over extended periods . It is subject to degradation under certain conditions, which can affect its efficacy. Long-term studies have shown that continuous exposure to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the potential of this compound as a therapeutic agent in cancer treatment.

Dosage Effects in Animal Models

The effects of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit key enzymes in the purine biosynthesis pathway, which is essential for nucleotide production and cell proliferation . This inhibition disrupts the metabolic flux, leading to reduced levels of nucleotides and impaired cell growth. Additionally, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- interacts with enzymes involved in the glycolytic pathway, further affecting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in the nucleus, where it exerts its inhibitory effects on CDK2 and other nuclear proteins . The localization and accumulation of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- are critical for its function and efficacy in modulating cellular processes.

Subcellular Localization

The subcellular localization of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- plays a significant role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear proteins and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- is essential for its role in regulating gene expression and cell cycle progression.

Properties

IUPAC Name |

N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-12(2)7-6-4-11-13(3)8(6)10-5-9-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNBAYXVUGENHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902986 | |

| Record name | NoName_3564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90085-12-4 | |

| Record name | NSC1453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

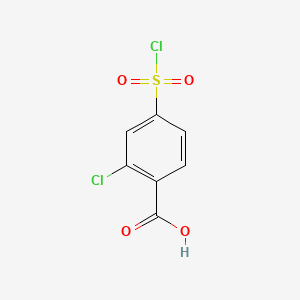

![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)